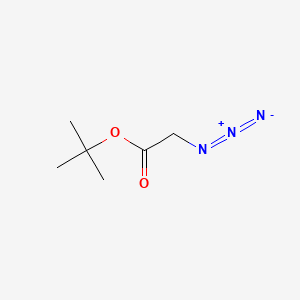

Tert-butyl 2-azidoacetate

Übersicht

Beschreibung

Tert-butyl 2-azidoacetate is a chemical compound that is part of a broader class of azido compounds, which are characterized by the presence of the azido functional group (-N3). These compounds are of interest due to their potential applications in various chemical reactions and as precursors for the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of tert-butyl azidoacetate and related compounds has been explored in several studies. For instance, the use of tert-butyl azidoformate has been reported to react with the conjugate bases of indole derivatives to yield N-(tert-butoxycarbonyl)indole derivatives . Additionally, tert-butyl azidoacetate has been utilized in the Hemetsberger-Knittel reaction, which improved the aldol reaction of less reactive aldehydes and facilitated the synthesis of tert-butyl indole-2-carboxylate from aldehydes .

Molecular Structure Analysis

The molecular structure of azido(tert-butylperoxy)methyl compounds, which are related to this compound, has been determined by X-ray diffraction. This study provided the first example of a molecular structure for this class of molecules . Moreover, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar tert-butyl group, was characterized using single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

This compound and its derivatives are involved in various chemical reactions. For example, p-tert-butylcalix arene-tetra-O-acetate has been used as a nanoreactor to facilitate the cross-coupling of aromatic amines to produce azo-compounds, with silver nitrate acting as a catalyst . Additionally, (tert-butyl-NNO-azoxy)acetonitrile, a related compound, has been synthesized and used as a precursor for nitrogen heterocycles, demonstrating the versatility of tert-butyl azido compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl azido compounds are influenced by the presence of the azido group and the tert-butyl moiety. These compounds have been characterized using various analytical methods, including NMR spectroscopy and mass spectrometry . The sensitivities and performance values of these molecules have also been measured, indicating their potential as energetic materials . Furthermore, the reaction of tert-butyl acetoacetate with nucleophiles has been explored, showing its utility in the preparation of acetoacetic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Utility in Organic Chemistry

Tert-butyl 2-azidoacetate has demonstrated significant utility in the field of organic synthesis. Kondo et al. (1999) explored its use in the Hemetsberger-Knittel reaction, revealing improved aldol reactions with less reactive aldehydes and facilitating the synthesis of tert-butyl indole-2-carboxylate from aldehydes (Kondo et al., 1999).

Degradation Studies

In environmental chemistry, Stefan et al. (2000) investigated the degradation of methyl tert-butyl ether (MTBE) using the UV/H2O2 process, which generated several byproducts, including tert-butyl formate and tert-butyl alcohol. This study highlights the relevance of tert-butyl compounds in understanding and mitigating environmental contaminants (Stefan et al., 2000).

Catalytic Applications

The catalytic applications of tert-butyl derivatives are exemplified in the work of Ichimura et al. (1995), who designed tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate for acid-catalyzed fragmentation. This compound served as an acid amplifier, significantly increasing acid concentration in a reaction (Ichimura et al., 1995).

Bioactive Compound Synthesis

In the synthesis of potentially bioactive compounds, Chen et al. (2016) reported the use of tert-butyl hydroperoxide (TBHP) in the sulfonamination of alkynes, leading to the efficient production of 3-sulfonylindoles. This illustrates the role of tert-butyl derivatives in the synthesis of complex organic molecules with potential biological activity (Chen et al., 2016).

Medicinal Chemistry

In medicinal chemistry, Westphal et al. (2015) evaluated tert-butyl isosteres, including their physicochemical and pharmacokinetic properties. The study underscores the importance of tert-butyl groups in drug discovery and development (Westphal et al., 2015).

Reactions with Conjugate Bases

Dhanak et al. (1985) examined the action of tert-butyl azidoformate on the conjugate bases of various indole derivatives, leading to a range of productsalongside expected N-(tert-butoxycarbonyl)indole derivatives. This highlights its role in facilitating diverse organic reactions (Dhanak et al., 1985).

Neoglycoconjugates Synthesis

Chernyak et al. (1991) focused on the synthesis of glycuronamides of amino acids, constituents of microbial polysaccharides. They used O-tert-butyl and Nε-tert-butyloxycarbonyl protected amino acid tert-butyl esters, demonstrating the application of tert-butyl derivatives in the creation of complex biochemical structures (Chernyak et al., 1991).

Convertible Reagents in Organic Reactions

Krasavin et al. (2008) explored tert-butyl isocyanide's role as a convertible reagent in the Groebke–Blackburn reaction. Their work exemplifies the adaptability of tert-butyl compounds in multi-component organic reactions (Krasavin et al., 2008).

Acetoacetate Derivatives

Witzeman and Nottingham (1991) reported on the reaction of various nucleophiles with tert-butyl acetoacetate, demonstrating its utility in the preparation of a wide range of acetoacetic acid derivatives, significant for various synthetic applications (Witzeman & Nottingham, 1991).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Tert-butyl 2-azidoacetate is primarily used in organic synthesis as a reagent for the generation of azide compounds . It interacts with electrophilic alkenes such as enols, enamines, and enaldehydes .

Mode of Action

The compound’s mode of action involves its use in the Hemetsberger–Knittel reaction, a method for the synthesis of ethyl indole-2-carboxylate . In this reaction, the aldol reaction of less reactive aldehydes was greatly improved by using this compound .

Biochemical Pathways

This compound is involved in the synthesis of functionalized indoles, a large number of biologically active compounds . It participates in the base-mediated aldol reaction of aryl aldehyde with ethyl azidoacetate and subsequent thermal cyclization of 2-azidocinnamate .

Pharmacokinetics

Its solubility in organic solvents such as ether, dichloromethane, and chloroform, but almost insoluble in water, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of this compound is the synthesis of various organic compounds. For example, it has been used to improve the synthesis of ethyl indole-2-carboxylate, a compound of interest in indole chemistry .

Action Environment

This compound is stable at room temperature but may become unstable and produce explosive gases when heated or exposed to light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light exposure .

Eigenschaften

IUPAC Name |

tert-butyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEOSPDVAWGMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213051 | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6367-36-8 | |

| Record name | t-Butyl azidoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.